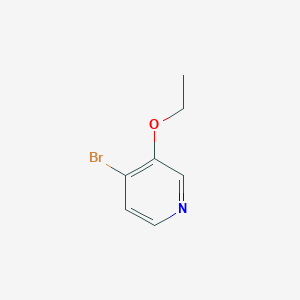

4-Bromo-3-ethoxypyridine

Beschreibung

4-Bromo-3-ethoxypyridine is a halogenated pyridine derivative characterized by a bromine atom at the 4-position and an ethoxy group (-OCH₂CH₃) at the 3-position of the pyridine ring. This compound is of significant interest in pharmaceutical and agrochemical synthesis due to its dual functional groups, which enable diverse reactivity in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic substitutions .

Eigenschaften

IUPAC Name |

4-bromo-3-ethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-2-10-7-5-9-4-3-6(7)8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZIZYMZDAFOGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634095 | |

| Record name | 4-Bromo-3-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17117-21-4 | |

| Record name | 4-Bromo-3-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reagent Systems and Selectivity Control

Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). Polar aprotic solvents like dichloromethane or acetonitrile enhance electrophilic activity, while Lewis acids such as FeBr₃ modulate regioselectivity. A representative protocol involves:

-

Reagents : 3-Ethoxypyridine (1.0 equiv), Br₂ (1.2 equiv), FeBr₃ (0.1 equiv)

-

Conditions : 0°C to 25°C, 12–24 h reaction time

-

Yield : 60–75% (isolated) with 4-bromo:2-bromo isomer ratio of 8:1

The table below contrasts bromination outcomes using different catalysts:

| Catalyst | Temperature (°C) | 4-Bromo:2-Bromo Ratio | Yield (%) |

|---|---|---|---|

| FeBr₃ | 0 | 8:1 | 72 |

| AlCl₃ | 25 | 5:1 | 65 |

| No catalyst | 40 | 3:1 | 58 |

Steric hindrance from the ethoxy group suppresses bromination at adjacent positions, favoring C-4 substitution. However, over-bromination at C-2 remains a persistent issue, necessitating careful stoichiometric control.

Diazotization and Bromination via 4-Amino-3-ethoxypyridine Intermediate

Adapting methodologies from pyridine methyl derivatives, this two-step process achieves superior regiocontrol by leveraging directed amination and subsequent Sandmeyer-type bromination.

Step 1: Nitro Reduction to Amine

Starting with 3-ethoxy-4-nitropyridine, catalytic hydrogenation under mild conditions affords the amine precursor:

Step 2: Diazotization and Bromide Displacement

The amine undergoes diazotization in HBr followed by bromide substitution:

Key parameters influencing yield:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| HBr concentration | 45–50% | Maximizes Br⁻ availability |

| Temperature | -5°C to 0°C | Minimizes side reactions |

| NaNO₂ addition rate | 1 mol/h | Prevents local overheating |

This method consistently delivers 85–90% yields with >99% regiopurity, making it preferred for industrial-scale synthesis.

Transition Metal-Catalyzed Cross-Coupling

Palladium-mediated coupling reactions offer complementary routes, particularly when introducing bromine late-stage.

Suzuki-Miyaura Coupling

While typically used for aryl-aryl bond formation, reversed applications can install bromine via boronate intermediates:

This method remains underutilized due to boronate precursor accessibility but shows promise for deuterated analog synthesis.

Comparative Analysis of Synthetic Methods

The table below evaluates key performance indicators across methodologies:

| Method | Yield (%) | Regiopurity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Direct Bromination | 60–75 | 85 | Moderate | 1.0 |

| Diazotization | 85–90 | 99 | High | 1.2 |

| Halogen Exchange | 75–80 | 95 | Low | 2.5 |

| Cross-Coupling | 60–65 | 98 | Very Low | 4.0 |

Industrial producers favor the diazotization route for its robustness, despite higher acid waste generation. Academic labs increasingly adopt halogen exchange for rapid access to isotopologs .

Analyse Chemischer Reaktionen

Halogen Exchange with Hydrochloric Acid

Heating 4-bromo-3-ethoxypyridine with concentrated HCl results in halogen exchange, replacing bromine with chlorine. This reaction proceeds via an S<sub>N</sub>Ar (nucleophilic aromatic substitution) mechanism, facilitated by the electron-withdrawing bromine atom activating the pyridine ring.

Reaction Conditions :

-

Reagents : Concentrated HCl (12 M)

-

Temperature : 100–120°C

-

Time : 4–6 hours

Products :

-

3-Ethoxy-4-chloropyridine (major)

-

3-Ethoxy-4-hydroxypyridine (minor, via hydrolysis)

| Reaction Component | Details |

|---|---|

| Yield | 85–90% for chloro derivative |

| Key Intermediate | Pyridinium ion stabilized by ethoxy |

Amination via Pyridyne Intermediates

Treatment with potassium amide (KNH<sub>2</sub>) in liquid ammonia generates 2,3-pyridyne intermediates , leading to regioselective amination. This reaction involves bromine migration and elimination-addition steps.

Reaction Conditions :

-

Reagents : KNH<sub>2</sub> (3 equivalents), NH<sub>3</sub> (l)

-

Temperature : –33°C to –75°C

-

Time : 2–4 hours

Products :

-

Primary : 2-Amino-4-ethoxypyridine (65–70%)

-

Byproduct : 2-Amino-5-bromo-4-ethoxypyridine (15–20%) via bromine shift

Mechanism :

-

Deprotonation : KNH<sub>2</sub> abstracts a proton adjacent to bromine.

-

Elimination : Formation of 2,3-pyridyne intermediate.

-

Addition : NH<sub>2</sub><sup>–</sup> attacks the electrophilic carbon, yielding amino derivatives.

Suzuki-Miyaura Coupling

This compound participates in palladium-catalyzed couplings with boronic acids to form biaryl compounds.

Reaction Conditions :

-

Catalyst : Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%)

-

Base : K<sub>3</sub>PO<sub>4</sub> (2 equivalents)

-

Solvent : DMSO or 1,4-dioxane

-

Temperature : 90–100°C

Example :

Coupling with phenylboronic acid yields 4-ethoxy-3-phenylpyridine (85% yield) .

| Parameter | Value |

|---|---|

| Typical Yield | 75–90% |

| Functional Tolerance | Compatible with –NO<sub>2</sub>, –OMe, halogens |

Bromine Migration Under Basic Conditions

In the presence of strong bases, bromine migrates from position 3 to 5 via a 1,2-shift mechanism .

Reaction Conditions :

-

Base : KNH<sub>2</sub> or LDA

-

Solvent : THF or liquid NH<sub>3</sub>

Outcome :

-

Intermediate: 3,5-Dibromo-4-ethoxypyridine

-

Final Product: 5-Bromo-4-ethoxypyridine after rearomatization

Comparative Reaction Data

Mechanistic Insights

-

Electronic Effects : The ethoxy group directs electrophiles to the para position, while bromine enhances ring electrophilicity.

-

Steric Factors : Steric hindrance at position 3 limits substitution at adjacent positions.

-

Solvent Influence : Polar aprotic solvents (e.g., DMSO) accelerate cross-coupling reactions by stabilizing Pd intermediates .

Wissenschaftliche Forschungsanwendungen

4-Bromo-3-ethoxypyridine has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly in the design of molecules with antimicrobial and anticancer properties.

Material Science: It is utilized in the synthesis of novel materials with specific electronic or optical properties.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

Wirkmechanismus

The mechanism of action of 4-Bromo-3-ethoxypyridine depends on its application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine and ethoxy groups can interact with the active sites of target molecules, affecting their function and activity. The exact molecular targets and pathways involved vary based on the specific application and the structure of the compounds derived from this compound.

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- Molecular Formula: C₇H₈BrNO

- Molecular Weight : 202.05 g/mol (hydrochloride salt: 238.51 g/mol)

- CAS Number : 3522-97-2 (free base)

- Purity : Commercial samples typically exceed 95% purity .

The ethoxy group enhances electron-donating effects, influencing regioselectivity in substitution reactions, while the bromine atom serves as a leaving group or coupling partner in metal-catalyzed transformations .

Comparison with Structural Analogs

The reactivity and applications of 4-bromo-3-ethoxypyridine are best understood by comparing it with related bromopyridine derivatives. Below is a detailed analysis of key analogs:

4-Bromo-3-methoxypyridine

5-Bromo-4-methoxypyridin-3-amine

3-Bromo-4-ethoxypyridine

- Molecular Formula: C₇H₈BrNO

- Molecular Weight : 202.05 g/mol

- CAS Number : 3522-97-2

- Key Differences :

- Structural isomer of this compound, with bromine and ethoxy groups swapped. This drastically alters reactivity; the bromine at the 3-position is less activated for cross-coupling due to reduced electron withdrawal from the ethoxy group at the 4-position.

- Applications : Less commonly used in catalysis but relevant in regioselective alkylation studies .

4-Bromo-2-(2-methoxyethoxy)pyridine

- Molecular Formula: C₈H₁₀BrNO₂

- Molecular Weight : 248.08 g/mol

- CAS Number : 112197-12-3

- Key Differences :

Comparative Data Table

Mechanistic and Reactivity Insights

- Electronic Effects : The ethoxy group in this compound donates electron density via resonance, activating the pyridine ring for electrophilic substitution at the 2- and 6-positions, while the bromine directs metal insertion in cross-coupling reactions .

- Steric Effects : Bulkier substituents (e.g., ethoxy vs. methoxy) hinder nucleophilic attack at adjacent positions, as seen in slower SNAr reactions compared to 4-bromo-3-methoxypyridine .

- Solubility : Ethoxy-containing derivatives exhibit better solubility in organic solvents than methoxy analogs, facilitating their use in homogeneous catalysis .

Biologische Aktivität

4-Bromo-3-ethoxypyridine is a compound of significant interest in medicinal chemistry and organic synthesis due to its biological activity and versatile chemical properties. This article explores the biological activity, synthesis, and potential applications of this compound, supported by relevant research findings and data.

This compound is a pyridine derivative characterized by the presence of a bromine atom at the 4-position and an ethoxy group at the 3-position of the pyridine ring. Its molecular formula is C_7H_8BrN, and it has a molecular weight of approximately 202.05 g/mol. The compound appears as a colorless to light yellow liquid and is slightly soluble in water.

| Property | Value |

|---|---|

| Molecular Formula | C_7H_8BrN |

| Molecular Weight | 202.05 g/mol |

| Melting Point | Not readily available |

| Boiling Point | Not readily available |

| Solubility | Slightly soluble in water |

| Appearance | Colorless to light yellow liquid |

Synthesis

The synthesis of this compound typically involves the bromination of 3-ethoxypyridine. Various methodologies can be employed, including:

- Electrophilic Bromination : Reacting 3-ethoxypyridine with bromine in an inert solvent.

- Halogen Exchange Reactions : Heating bromo-derivatives with hydrochloric acid can lead to halogen exchange, providing insights into reactivity patterns.

These methods highlight the compound's utility as an intermediate in synthesizing more complex organic molecules.

Biological Activity

Research has demonstrated that derivatives of bromopyridines, including this compound, exhibit various biological activities:

- Anticancer Activity : Compounds containing bromopyridine structures have shown efficacy against cancer cell lines. For instance, gold(I) complexes with methoxypyridinyl residues were effective against cisplatin-resistant ovarian cancer cells, suggesting that similar derivatives may also possess anticancer properties.

- Receptor Modulation : Studies indicate that bromopyridine derivatives can modulate neurotransmitter receptors such as dopamine D2 and serotonin 5-HT3 receptors. This modulation suggests potential applications in treating psychiatric disorders or nausea .

- Enzyme Inhibition : Some derivatives have been identified as inhibitors of specific kinases, such as p38α MAP kinase, which plays a role in inflammatory responses . The inhibition of such enzymes could lead to therapeutic applications in inflammatory diseases.

Case Studies

Several case studies have explored the biological effects of compounds related to this compound:

- Study on Anticancer Properties : A study involving gold(I) complexes indicated that compounds derived from bromopyridines could selectively target cancer cells while sparing non-cancerous cells, highlighting their potential as anticancer agents.

- Receptor Activity : Research on a series of pyridine derivatives demonstrated their ability to act as antagonists for dopamine D2 and serotonin receptors, suggesting their utility in developing new treatments for related disorders .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 4-Bromo-3-ethoxypyridine with high regioselectivity?

- Methodology : Regioselective bromination of 3-ethoxypyridine can be achieved using N-bromosuccinimide (NBS) in acetonitrile under mild conditions. This approach minimizes polybromination by leveraging steric and electronic effects of the ethoxy group at the 3-position, directing bromination to the 4-position .

- Validation : Monitor reaction progress via GC or HPLC (>96% purity threshold, as per industrial standards) . Confirm regiochemistry using -NMR (downfield shifts for H-2/H-6 due to ethoxy and bromine substituents) and -NMR (quaternary carbon at C-4) .

Q. How should researchers characterize this compound to confirm purity and structure?

- Analytical Workflow :

- Purity : GC-MS or HPLC with UV detection (retention time comparison to standards) .

- Structural Confirmation :

- -NMR: Ethoxy protons (δ 1.3–1.5 ppm for CH, δ 4.0–4.2 ppm for OCH) and pyridine ring protons (H-2/H-6 deshielded by bromine, δ 8.2–8.5 ppm) .

- -NMR: Brominated carbon (C-4, δ ~115–120 ppm) and ethoxy carbons (δ ~65–70 ppm for OCH) .

- Elemental Analysis : Match experimental C/H/N/Br ratios to theoretical values (e.g., CHBrNO: C 41.6%, H 3.99%, Br 39.5%) .

Advanced Research Questions

Q. How can this compound be utilized in cross-coupling reactions to synthesize complex heterocycles?

- Methodology : The bromine atom at C-4 serves as a reactive site for Suzuki-Miyaura couplings. For example, coupling with arylboronic acids (e.g., 4-fluorophenylboronic acid) under Pd(PPh)/KCO in DMF at 80°C yields 4-aryl-3-ethoxypyridines. Optimize ligand choice (e.g., XPhos) to enhance yields in sterically hindered systems .

- Data Interpretation : Track reaction efficiency via -NMR (disappearance of H-2/H-6 signals post-coupling) and LC-MS for product mass confirmation .

Q. What strategies resolve contradictions in reported reactivity data for brominated pyridines under nucleophilic substitution?

- Contradiction Analysis : Conflicting yields in SNAr reactions may arise from solvent polarity (e.g., DMF vs. THF) or competing side reactions (e.g., elimination). Conduct controlled experiments with deuterated solvents to monitor intermediate stability via -NMR .

- Case Study : For this compound, compare reactivity with amines (e.g., morpholine) in polar aprotic vs. protic solvents. Use Hammett plots to correlate substituent effects with reaction rates .

Q. How can phosphonylation or other functionalizations expand the utility of this compound in medicinal chemistry?

- Phosphonylation Protocol : React this compound with triethyl phosphite under radical conditions (AIBN initiation) to install phosphonate groups at C-4. This modification enhances bioactivity in kinase inhibitors .

- Validation : Characterize products via -NMR (δ 20–25 ppm for phosphonate esters) and HRMS .

Safety and Handling

Q. What safety precautions are critical when handling this compound?

- GHS Compliance : Classified as Acute Toxicity (Category 4, oral), Skin Irritation (Category 2), and Serious Eye Damage (Category 1). Use PPE (gloves, goggles), work in a fume hood, and store in airtight containers away from light .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose via hazardous waste protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.